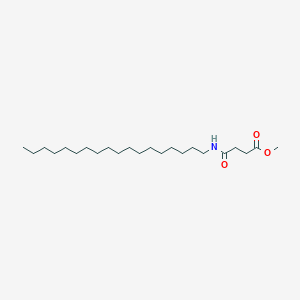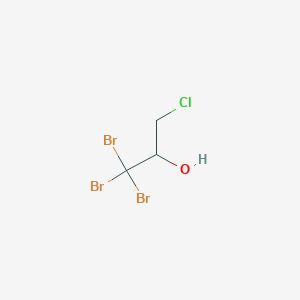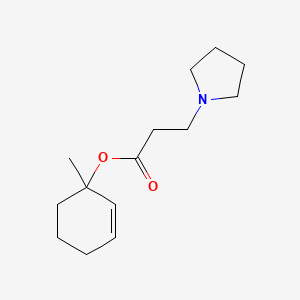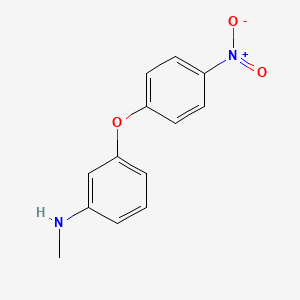
18,18-Dimethylnonadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18,18-Dimethylnonadecanoic acid is a branched fatty acid with the molecular formula C21H42O2 It is a derivative of nonadecanoic acid, characterized by the presence of two methyl groups at the 18th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18,18-Dimethylnonadecanoic acid typically involves the alkylation of nonadecanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where nonadecanoic acid is reacted with an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the selective introduction of methyl groups at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 18,18-Dimethylnonadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
18,18-Dimethylnonadecanoic acid has several applications in scientific research:
Chemistry: Used as a model compound in studies of fatty acid metabolism and synthesis.
Biology: Investigated for its role in cellular membrane structure and function.
Industry: Utilized in the production of specialty chemicals and lubricants.
Mechanism of Action
The mechanism of action of 18,18-Dimethylnonadecanoic acid involves its interaction with cellular membranes and enzymes. The branched structure of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Nonadecanoic acid: A straight-chain fatty acid with similar chemical properties but lacking the branched structure.
12,12-Dimethyltridecanoic acid: Another branched fatty acid with different chain length and branching position.
Uniqueness: 18,18-Dimethylnonadecanoic acid is unique due to its specific branching at the 18th carbon position, which imparts distinct physical and chemical properties. This branching can influence its behavior in biological systems and its reactivity in chemical processes, making it a valuable compound for various applications.
Properties
CAS No. |
62746-98-9 |
|---|---|
Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
18,18-dimethylnonadecanoic acid |
InChI |
InChI=1S/C21H42O2/c1-21(2,3)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20(22)23/h4-19H2,1-3H3,(H,22,23) |
InChI Key |
PXNSSVGVEXKKHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl [(1-phenylcyclopentyl)methyl]propanedioate](/img/structure/B14520862.png)

![5-{3-[(Oxan-2-yl)oxy]oct-1-en-1-yl}pyrrolidin-2-one](/img/structure/B14520869.png)



![5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B14520891.png)

![S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate](/img/structure/B14520899.png)

![[1-(Trifluoromethanesulfonyl)butyl]benzene](/img/structure/B14520904.png)
![Butyltris[(2-methylacryloyl)oxy]stannane](/img/structure/B14520908.png)
